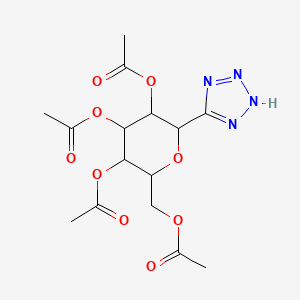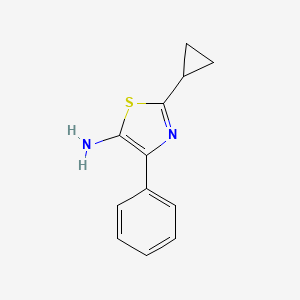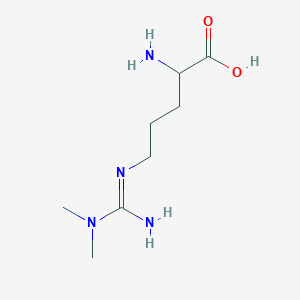
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by the presence of four fluorophenyl groups attached to the porphyrin core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin typically involves the condensation of pyrrole with an aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the correct formation of the porphyrin ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process might also include purification steps such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield porphyrin oxides, while substitution reactions can produce a variety of functionalized porphyrin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is used as a model compound for studying the electronic properties of porphyrins and their derivatives. It is also used in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of porphyrins with biological molecules such as proteins and nucleic acids. It may also serve as a probe for investigating cellular processes.
Medicine
In medicine, porphyrin derivatives are explored for their potential use in photodynamic therapy (PDT) for cancer treatment. The fluorophenyl groups in this compound may enhance its photophysical properties, making it a promising candidate for PDT.
Industry
In industry, this compound can be used in the development of new materials with unique electronic and optical properties. It may also find applications in catalysis and sensor technology.
Wirkmechanismus
The mechanism of action of (5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin involves its interaction with molecular targets such as proteins and nucleic acids. The compound can generate reactive oxygen species (ROS) upon light activation, leading to cellular damage and apoptosis in cancer cells. The fluorophenyl groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin derivative with four phenyl groups.
Tetra(4-fluorophenyl)porphyrin: Similar to the compound but without the tetrahydro modification.
Tetraphenylchlorin: A reduced form of TPP with similar properties.
Uniqueness
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin is unique due to the presence of fluorophenyl groups, which can enhance its electronic and photophysical properties. The tetrahydro modification may also impart additional stability and reactivity compared to other porphyrin derivatives.
Eigenschaften
Molekularformel |
C44H28F4N4 |
|---|---|
Molekulargewicht |
688.7 g/mol |
IUPAC-Name |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetrakis(4-fluorophenyl)-21,22,23,24-tetrahydroporphyrin |
InChI |
InChI=1S/C44H28F4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-52H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
InChI-Schlüssel |
BUPUVXJWUWERIX-DETAFOJHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C/2=C\3/N/C(=C(\C4=CC=C(N4)/C(=C/5\N/C(=C(\C6=CC=C2N6)/C7=CC=C(C=C7)F)/C=C5)/C8=CC=C(C=C8)F)/C9=CC=C(C=C9)F)/C=C3)F |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=C(C=C7)F)N5)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F)N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[2-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-1-yl]propanamide](/img/structure/B12317531.png)
![2-chloro-1-[(7E)-7-(4-methoxybenzylidene)-3-(4-methoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12317533.png)
![6-azido-N-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethyl]hexanamide](/img/structure/B12317535.png)

![2-Amino-6-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]hexanoic acid](/img/structure/B12317541.png)
![17-Methyl-17-[(trimethylsilyl)oxy]estr-4-en-3-one](/img/structure/B12317542.png)

![2-[(2-Aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;dihydrate](/img/structure/B12317553.png)



![7-[2-Hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12317589.png)


